C17H14N6O3S
Description
Historical Context and Evolution of Research on 1,2,4-Triazole (B32235) Derivatives and Related Heterocyclic Compounds
The study of heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements, began in the 1800s, running parallel to the development of organic chemistry. pnrjournal.comscispace.com Early milestones included the isolation of alloxan (B1665706) in 1818 and the synthesis of furan (B31954) in 1832. pnrjournal.comscispace.com The specific term "triazole," designating a five-membered ring with three nitrogen and two carbon atoms (C₂H₃N₃), was first introduced by Bladin in 1885. nih.gov
Early research into 1,2,4-triazoles was characterized by the development of fundamental synthesis methods, such as the Pellizzari and Einhorn-Brunner reactions, which allowed for the initial construction of the triazole ring. scispace.com For many years, research progressed steadily, but interest from the chemical industry surged when it was discovered that triazole derivatives possessed valuable properties, including applications as herbicides and convulsants. pnrjournal.com
The evolution of research has been marked by a significant expansion in both synthetic complexity and application. dergipark.org.tr Initial work focused on simple triazole systems, but contemporary research now explores complex fused heterocyclic systems and hybrid molecules where the 1,2,4-triazole core is combined with other bioactive scaffolds. dergipark.org.trnih.gov This progression has been driven by the discovery of the vast pharmacological potential of these compounds and the continuous need for new therapeutic agents. bohrium.com Furthermore, synthetic methodologies have evolved from classical, often harsh, reaction conditions to modern, greener approaches such as microwave-assisted synthesis, which offers higher yields and more environmentally friendly processes. pnrjournal.comscispace.com
Significance of the C17H14N6O3S Chemical Scaffold in Contemporary Chemical and Biological Sciences
The significance of the this compound formula in scientific research is intrinsically linked to the properties of its core heterocyclic systems, particularly the 1,2,4-triazole ring. The 1,2,4-triazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its versatile biological activity and its ability to serve as a core structure for a wide array of therapeutic agents. nih.govresearchgate.net Its unique electronic properties, hydrogen bonding capability, dipole character, and rigidity enable it to interact with high affinity at various biological receptors. nih.gov
The 1,2,4-triazole scaffold is a key component in numerous clinically approved drugs with antifungal (e.g., Fluconazole, Itraconazole), antiviral (e.g., Ribavirin), and anxiolytic (e.g., Alprazolam) properties. chemmethod.comresearchgate.net Consequently, academic inquiry into novel 1,2,4-triazole derivatives, including those with the this compound formula, is robust. Research has demonstrated that these compounds possess a broad spectrum of potential pharmacological activities, including:
Antimicrobial Activity: Many studies have shown that 1,2,4-triazole derivatives, particularly those containing a thiol group (mercapto-triazoles), exhibit significant antibacterial and antifungal properties. nih.govnih.gov For instance, a specific this compound isomer, N-[(4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide , was synthesized and showed notable activity against Staphylococcus aureus and the fungus Candida albicans. researchgate.netarabjchem.org
Anticancer Activity: The triazole scaffold is a component of various anticancer agents. chemmethod.com Research into new derivatives aims to discover compounds with potent activity against various cancer cell lines, with some studies indicating that 3-amino-1,2,4-triazole derivatives may possess antiangiogenic properties. ekb.eg
Antiviral and Antitubercular Activity: The structural versatility of triazoles makes them promising candidates in the development of new antiviral and antitubercular drugs. bohrium.combohrium.com
The primary driver for this research is the urgent need for new therapeutic agents, especially to combat the rise of multidrug-resistant (MDR) pathogens. nih.gov The this compound scaffold, incorporating the proven 1,2,4-triazole core, represents a fertile ground for the discovery of such novel agents.
Current Research Gaps and Emerging Opportunities in this compound Investigations
Despite extensive research, significant challenges and corresponding opportunities remain in the study of 1,2,4-triazole derivatives like those with the this compound formula.
Current Research Gaps:
Antimicrobial Resistance: A major challenge is the increasing resistance of pathogens to existing azole-based drugs. nih.govtandfonline.com For example, strains of Candida albicans have developed resistance to fluconazole, diminishing its clinical effectiveness and creating an urgent need for new antifungal agents with different mechanisms of action or the ability to overcome resistance. nih.gov
Limited Spectrum and Potency: While many synthesized compounds show biological activity, they often have a limited spectrum or moderate potency compared to existing drugs. tandfonline.com There is a clear gap in developing broad-spectrum agents with high efficacy.
Toxicity: Some triazole-based compounds can exhibit adverse effects, such as hepatotoxicity, which limits their therapeutic application. nih.gov A persistent goal is to design molecules with improved safety profiles.
Emerging Opportunities:
Rational Drug Design and SAR: There is a significant opportunity in the use of computational tools for molecular docking and in silico screening to rationally design more potent and selective molecules. dergipark.org.trdovepress.com Establishing clear Structure-Activity Relationships (SAR) is crucial for understanding how different substituents on the this compound scaffold influence biological activity, guiding the synthesis of more effective compounds. ekb.eg
Hybrid Molecules: An important strategy is the development of hybrid molecules that combine the 1,2,4-triazole scaffold with other pharmacologically active moieties (e.g., quinolones, amino acids, benzimidazoles). tandfonline.commdpi.com This "molecular hybridization" approach can lead to compounds with synergistic or additive effects, enhanced potency, and novel mechanisms of action that can circumvent existing resistance. nih.gov
Exploring New Biological Targets: Much of the research on azoles has focused on inhibiting specific enzymes like 14α-demethylase in fungi. tandfonline.com An emerging opportunity lies in designing this compound derivatives that interact with novel biological targets in pathogens, which could lead to entirely new classes of therapeutic agents. dovepress.com
Green Synthesis: The development and optimization of environmentally friendly synthetic methods, such as microwave-assisted and metal-catalyzed reactions, continue to be an important area of research, allowing for more efficient and sustainable production of these compounds. pnrjournal.comscispace.com
Scope and Objectives of Comprehensive Academic Inquiry into this compound
The academic investigation into this compound compounds, particularly those featuring the 1,2,4-triazole ring, is a focused effort driven by the need for new and improved therapeutic agents.
Scope of Inquiry: The research scope encompasses the entire lifecycle of drug discovery, from initial design and synthesis to biological evaluation. This includes the creation of novel isomers and derivatives of this compound containing the 1,2,4-triazole scaffold, their purification and structural elucidation using modern analytical techniques (NMR, IR, Mass Spectrometry), and comprehensive screening for a range of pharmacological activities. chemmethod.comresearchgate.net
Core Objectives:
Synthesis of Novel Derivatives: To design and synthesize new molecules based on the this compound framework with diverse structural modifications to expand the chemical space for biological testing. dergipark.org.truran.ua
Biological Evaluation: To screen these novel compounds for a wide spectrum of biological activities, with a primary focus on antimicrobial (antibacterial and antifungal), anticancer, and antiviral efficacy. nih.govchemmethod.com
Combating Drug Resistance: A central objective is to identify and develop compounds that are effective against drug-resistant strains of pathogens, thereby addressing a critical unmet medical need. nih.govbohrium.com
Elucidation of Structure-Activity Relationships (SAR): To systematically study how changes in the chemical structure of the this compound derivatives affect their biological potency and selectivity, providing crucial insights for future drug design. ekb.eg
Investigation of Mechanisms of Action: To explore the molecular mechanisms by which these compounds exert their biological effects, using techniques like enzyme inhibition assays and molecular docking studies to identify specific cellular targets. tandfonline.comdovepress.com
By pursuing these objectives, the scientific community aims to leverage the potential of the this compound scaffold to develop the next generation of effective and safe therapeutic agents.
Research Data on this compound Isomers
The following tables provide an overview of known compounds with the molecular formula this compound and specific research findings related to the 1,2,4-triazole derivatives.
Table 1: Known Isomeric Compounds with the Formula this compound
Table 2: Detailed Research Findings for a this compound 1,2,4-Triazole Derivative
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(2-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O3S/c1-9-8-27-17(18-9)20-15(24)13-14-16(25)19-11(7-23(14)22-21-13)10-5-3-4-6-12(10)26-2/h3-8H,1-2H3,(H,19,25)(H,18,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEYYTKQHGXNMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C3C(=O)NC(=CN3N=N2)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for C17h14n6o3s
Rational Design of Novel Synthetic Routes to the C17H14N6O3S Core Structure
The efficient construction of the this compound framework relies on a systematic and logical approach to synthetic planning. This involves breaking down the complex target molecule into simpler, more readily available starting materials and developing robust methods for their assembly.
Retrosynthetic Analysis of the this compound Framework
Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing the target molecule step-by-step. numberanalytics.comicj-e.orglibretexts.orgias.ac.in This process involves identifying key chemical bonds that can be disconnected to reveal simpler precursor molecules. The analysis begins with the target molecule and works backward until commercially available or easily synthesized starting materials are reached. icj-e.orgias.ac.in
For a representative this compound structure, such as 4-[(Z)-2-(4-methyl-3-nitrophenyl)hydrazono]-5-oxo-3-phenyl-1H-pyrazole-1(5H)-carbothioamide, a retrosynthetic analysis would involve several key disconnections. The thiourea (B124793) moiety could be introduced in the final step from an appropriate isothiocyanate and an amino-functionalized pyrazolone (B3327878). The pyrazolone ring itself can be formed through the condensation of a β-ketoester with a hydrazine (B178648) derivative. The hydrazone linkage is typically formed from a diazonium salt and an active methylene (B1212753) compound. This stepwise deconstruction provides a clear roadmap for the forward synthesis.
A general retrosynthetic approach for a this compound core might look like this:
| Target Molecule | Precursor 1 | Precursor 2 |
| This compound | Amino-functionalized pyrazolone | Substituted phenyl isothiocyanate |
| Amino-functionalized pyrazolone | β-ketoester | Substituted hydrazine |
| Substituted hydrazine | Substituted aniline |
This analytical process allows chemists to identify potential challenges and strategically select reactions that will lead to the desired product with high efficiency. numberanalytics.com
Development of Key Fragment Coupling and Cyclization Methodologies for this compound
The assembly of the this compound core often involves a combination of fragment coupling and cyclization reactions. These reactions are crucial for constructing the heterocyclic rings and linking the various molecular components.
One common strategy involves the synthesis of a pyrazolone ring system. This is typically achieved through the reaction of a β-ketoester with a substituted hydrazine in a suitable solvent, often with acid or base catalysis. For instance, the reaction of ethyl acetoacetate (B1235776) with a substituted phenylhydrazine (B124118) yields a phenylhydrazone intermediate, which then undergoes cyclization to form the pyrazolone ring.
The introduction of the thiourea or a related sulfur-containing moiety is another key step. This can be accomplished by reacting an amino-functionalized precursor with a suitable isothiocyanate. For example, a substituted phenyl isothiocyanate can be reacted with an aminopyrazolone (B8391566) to form the desired thiourea derivative.
In some synthetic routes, the formation of a thiazole (B1198619) or thiadiazole ring is a key cyclization step. For the compound N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide, the 1,2,4-thiadiazole (B1232254) ring is a central feature. chemdiv.com Its synthesis would likely involve the cyclization of a thioamide precursor with an appropriate reagent.
Stereoselective and Regioselective Synthesis of this compound Analogues
The synthesis of analogues of this compound with specific stereochemistry and regiochemistry is critical for exploring their structure-activity relationships. Stereoselectivity refers to the preferential formation of one stereoisomer over another, while regioselectivity refers to the preferential reaction at one site of a molecule over another. youtube.com
Achieving stereoselectivity can be particularly important when the molecule contains chiral centers. This can be accomplished through the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. nih.gov For example, in the synthesis of analogues with stereocenters, a chiral resolving agent could be used to separate a racemic mixture, or an asymmetric synthesis could be employed to directly produce the desired enantiomer.
Regioselectivity is often a key consideration in the functionalization of the aromatic and heterocyclic rings within the this compound framework. rsc.orgrsc.org For instance, in the nitration of a phenyl group, the position of the nitro group is directed by the other substituents on the ring. By carefully choosing the reaction conditions and reagents, it is possible to control the position of substitution. For example, the regioselective synthesis of 2'-β-substituted-fluoroneplanocin A analogues has been achieved through the strategic protection of hydroxyl groups and stereoselective reactions. nih.gov
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. libretexts.orgacs.orgasdlib.org These principles are increasingly being applied to the synthesis of complex molecules like this compound.
Catalytic Methods for this compound Formation
Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency, under milder conditions, and with less waste. purkh.commdpi.com In the synthesis of this compound and its precursors, various catalytic methods can be employed.
For example, the formation of carbon-carbon and carbon-heteroatom bonds can often be facilitated by transition metal catalysts, such as those based on rhodium or platinum. mdpi.comnih.gov These catalysts can enable reactions that would otherwise require harsh conditions or stoichiometric reagents. Biocatalytic methods, using enzymes, also offer a green alternative for specific transformations, often providing high selectivity under mild, aqueous conditions. chemrxiv.org The use of phase-transfer catalysts can also be beneficial, particularly in reactions involving immiscible reactants.
| Catalytic Method | Application in this compound Synthesis | Advantages |
| Transition Metal Catalysis | C-C and C-N bond formation | High efficiency, mild conditions |
| Biocatalysis | Specific functional group transformations | High selectivity, aqueous conditions |
| Phase-Transfer Catalysis | Reactions with immiscible reactants | Improved reaction rates |
Solvent-Free or Aqueous Medium Synthesis of this compound Precursors
The use of hazardous organic solvents is a major environmental concern in chemical synthesis. Green chemistry encourages the use of safer alternatives, such as water, or the elimination of solvents altogether. acs.org
Solvent-free reactions, often conducted by grinding the reactants together (mechanochemistry) or by heating them in the absence of a solvent, can be highly efficient and produce minimal waste. researchgate.net For instance, the synthesis of certain heterocyclic precursors for this compound could potentially be achieved under solvent-free conditions. One study reports the solvent-free synthesis of ZIF-8 films through the reaction of ZnO films with melted 2-methylimidazole. rsc.org
Aqueous synthesis is another attractive green alternative. The synthesis of water-soluble precursors in an aqueous medium can simplify purification processes and reduce the environmental impact of the synthesis. For example, the formation of polyion complex micelles from water-soluble block copolymers has been demonstrated in aqueous media. mdpi.com
| Synthesis Medium | Advantages | Potential Application |
| Solvent-Free | Reduced waste, simplified workup | Synthesis of heterocyclic precursors |
| Aqueous Medium | Reduced environmental impact, simplified purification | Synthesis of water-soluble intermediates |
Parallel Synthesis and Combinatorial Libraries of this compound Derivatives for Research Screening
The rapid generation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. Parallel synthesis and the construction of combinatorial libraries are key strategies to accelerate the identification of lead compounds. mdpi.comrsc.org For scaffolds related to this compound, such as pyrazolo[3,4-d]pyrimidines, these techniques are instrumental in exploring the chemical space around the core structure. researchgate.netnih.gov
Parallel synthesis enables the simultaneous creation of a multitude of derivatives by reacting a common intermediate with a diverse set of building blocks. mdpi.com This approach is highly efficient for structure-activity relationship (SAR) studies. For instance, a library of pyrazolo[3,4-d]pyrimidine derivatives can be synthesized by reacting a common pyrazole-based precursor with a variety of aldehydes, amines, or other reactive moieties. mdpi.comnih.gov
Combinatorial chemistry allows for the generation of vast libraries of compounds by systematically combining a set of building blocks. nih.govnih.gov These libraries can be screened to identify compounds with desired biological activities. The synthesis of bis-heterocyclic compounds, where two heterocyclic cores are connected by a spacer, is an example of how skeletal diversity can be achieved through combinatorial approaches. nih.gov The application of such methods to the this compound scaffold would involve the combinatorial assembly of the pyrazole (B372694), triazole, or pyrazoline core with various substituents.
A representative approach for generating a focused library of this compound analogs is outlined below:
| Core Scaffold | Building Block 1 (R1) | Building Block 2 (R2) | Resulting Derivatives |
| Pyrazolo[3,4-d]pyrimidine | Aryl aldehydes | Amines | A library of N-substituted pyrazolopyrimidines |
| 1,2,4-Triazole (B32235) | Substituted benzaldehydes | Thiocarbohydrazide | A series of Schiff bases of 1,2,4-triazole |
| Pyrazolin-5-one | Substituted phenylthiourea | Acetoacetic ester | A collection of substituted pyrazolin-5-ones |
This systematic approach allows for the efficient exploration of the chemical space and the identification of derivatives with optimized properties for research screening. The screening of such libraries has been employed to identify compounds with anticonvulsant activity, among other therapeutic potentials.
Functionalization of the this compound Scaffold for Advanced Research Applications
The functionalization of the this compound scaffold is crucial for developing advanced research tools, such as chemical probes and tagged molecules. These functionalized derivatives are invaluable for studying biological processes, identifying molecular targets, and elucidating mechanisms of action. smolecule.comnih.gov
Site-Specific Chemical Modification of this compound
Site-specific chemical modification allows for the precise introduction of functional groups at desired positions on the this compound scaffold. This is essential for creating derivatives with specific properties and for attaching probes or tags without disrupting the molecule's interaction with its biological target. rsc.org
For triazole-containing analogues of this compound, site-selective modification of cysteine residues in proteins can be achieved using halomethyl-triazole reagents. mdpi.com This method allows for the creation of mimics of post-translational modifications, which are critical tools for studying protein function. mdpi.com The reactivity of these reagents can be tuned by using different halogens (chloro, bromo, or iodo), providing flexibility in the modification strategy. mdpi.com
In the context of pyrazolo[3,4-d]pyrimidines, functionalization is often directed at various positions on the bicyclic ring system to modulate biological activity. unibo.itmdpi.comrsc.org For instance, the synthesis of 1,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidin-4-ones involves the reaction of carboxamides with different esters. unibo.it Such modifications are key to developing potent and selective inhibitors of biological targets like kinases. rsc.orgsemanticscholar.org
The following table summarizes key site-specific modification strategies for related heterocyclic systems:
| Scaffold | Modification Site | Reagent/Method | Application |
| Triazole | Cysteine residue (in target protein) | Halomethyl-triazole | Mimicking post-translational modifications mdpi.com |
| Pyrazolo[3,4-d]pyrimidine | Position 1 and 6 | Reaction with esters | Synthesis of kinase inhibitors unibo.itrsc.org |
| Pyrazoline | Carboxylic acid group | Derivatization with amino acids | Fluorescent labeling of biomolecules researchgate.net |
Introduction of Probes and Tags into this compound Analogues
The introduction of probes and tags, such as fluorescent dyes or biotin, into this compound analogues transforms them into powerful tools for chemical biology research. evidentscientific.comnih.gov These labeled molecules can be used to visualize cellular processes, identify binding partners, and quantify biological interactions.
Fluorescent Probes: Pyrazoline derivatives, which can be isomers of the this compound core, are known for their fluorescent properties and have been developed as fluorescent labels for biomolecules. researchgate.netrsc.org For example, a pyrazoline-based dye with a carboxylic acid handle can be used to label amino acids and neurotransmitters for analysis by high-performance liquid chromatography (HPLC). researchgate.net The inherent fluorescence of some pyrazole derivatives also makes them suitable for bioimaging applications, including the detection of metal ions within cells. nih.gov
Covalent Probes: A sulfonyl-triazole analogue has been developed as a covalent kinase probe. acs.org This type of probe forms a stable covalent bond with its target protein, enabling the identification of the binding site through mass spectrometry-based chemical proteomics. acs.org The triazole moiety in this probe acts as a leaving group to facilitate the covalent modification of tyrosine and lysine (B10760008) residues in the kinase active site. acs.org
Genetically Encoded Tags: For protein-targeted applications, a common strategy is to use genetically encoded tags. For instance, a protein of interest can be fused with a tag that can be specifically labeled with a small molecule probe. nih.gov While not directly modifying the this compound compound itself, this approach is relevant when a this compound derivative is designed to interact with a tagged protein.
The table below provides examples of probes and tags that can be incorporated into or used in conjunction with this compound analogues:
| Probe/Tag Type | Example | Scaffold | Application |
| Fluorescent Label | Pyrazoline-based dye | Pyrazoline | Labeling of amino acids and neurotransmitters researchgate.net |
| Covalent Probe | Sulfonyl-triazole | Triazole | Identification of kinase binding sites acs.org |
| Chemo-sensor | Pyrazoline moiety | Pyrazoline | Detection of biothiols like glutathione (B108866) rsc.org |
Advanced Structural and Conformational Analysis of C17h14n6o3s
Solid-State Crystallography of C17H14N6O3S and Its Complexes
Solid-state analysis provides fundamental insights into the three-dimensional arrangement of atoms and intermolecular interactions within a crystal lattice. ruppweb.orguol.de For this compound, particularly in the form of Ceftriaxone sodium, X-ray crystallography has been a pivotal technique. cambridge.org
X-ray Diffraction Studies of this compound Single Crystals
X-ray diffraction (XRD) is a primary method for determining the precise arrangement of atoms in a crystalline solid. libretexts.org Studies on various preparations of Ceftriaxone sodium have utilized powder XRD to confirm the crystalline nature of the material. jst.go.jpacs.org In one study, the XRD patterns of eight different Ceftriaxone preparations were found to be similar, with crystalline peaks confirmed at diffraction angles (2θ) of 11–13°, 18–25°, and 28°, indicating no evidence of crystal polymorphism among the samples. jst.go.jp
A detailed crystal structure of Ceftriaxone sodium hemiheptahydrate was determined using synchrotron X-ray powder diffraction data. cambridge.org This analysis revealed that the compound crystallizes in the monoclinic space group C2. cambridge.org The structure is characterized by alternating layers of sodium/oxygen and organic components oriented perpendicular to the c-axis, with extensive hydrogen bonding involving water molecules. cambridge.org
Table 1: Crystallographic Data for Ceftriaxone Sodium Hemihydrate
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C18H16N8O7S3Na2(H2O)3.5 | cambridge.org |
| Crystal System | Monoclinic | cambridge.org |
| Space Group | C2 (#5) | cambridge.org |
| a (Å) | 30.56492(16) | cambridge.org |
| b (Å) | 4.75264(2) | cambridge.org |
| c (Å) | 18.54978(16) | cambridge.org |
| β (°) | 90.3545(6) | cambridge.org |
| Volume (ų) | 2694.562(21) | cambridge.org |
This interactive table summarizes the unit cell parameters determined from synchrotron X-ray powder diffraction.
Co-crystallization Techniques for Analyzing this compound Interactions
Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in the same crystal lattice. This method is valuable for studying non-covalent interactions between an active pharmaceutical ingredient and other molecules, known as co-formers.
A significant area of study for Ceftriaxone involves its co-precipitation with calcium ions, a clinically relevant interaction. acs.org The formation of Ceftriaxone-calcium precipitates has been investigated by mixing Ceftriaxone sodium with calcium chloride in aqueous solutions or artificial urine. nih.gov These studies demonstrate that Ceftriaxone crystallizes with free calcium in a dose- and time-dependent manner, forming needle-shaped individual crystals (5-100 μm) or larger star-burst shaped aggregates (40-200 μm). nih.gov Analytical techniques such as Raman spectroscopy and X-ray powder diffraction have been used to characterize the resulting precipitate, identifying it as Ceftriaxone calcium. acs.orgresearchgate.net
In another example, co-crystallization of cephalosporin (B10832234) antibiotics, including relatives of Ceftriaxone, with thymol (B1683141) has been achieved through solution, slurry, and liquid-assisted grinding methods. acs.org These experiments resulted in the formation of hydrated co-crystals, demonstrating the utility of these techniques in exploring interactions with different molecular partners. acs.org
Solution-Phase Conformational Dynamics of this compound
The behavior of this compound in solution is critical to its function. Spectroscopic methods that can probe molecular structure in the solution phase are therefore essential for a complete understanding of the compound.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For other isomers and derivatives with the formula this compound, such as various triazole and benzimidazole (B57391) derivatives, 1H-NMR has been used to confirm their synthesized structures by identifying the chemical shifts and multiplicities of protons. dergipark.org.trturkjps.orgarabjchem.orgresearchcommons.org For instance, in one synthesized triazole derivative, proton signals for the -CH= group were observed as a triplet at 7.35 ppm, while the -NH- group resonated as a singlet at 7.04 ppm in DMSO-d6. dergipark.org.tr
While detailed conformational analysis of isolated Ceftriaxone in solution using advanced NMR techniques is not extensively detailed in the surveyed literature, NMR has been used to characterize Ceftriaxone and its metal complexes. researchgate.net
Chiroptical Spectroscopy (CD, ORD) in Probing this compound Chirality and Conformation
Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is highly sensitive to the chiral nature and three-dimensional structure of molecules. rsc.orguniv-amu.frmertenlab.de CD spectroscopy has been instrumental in studying the conformational changes of proteins upon interaction with Ceftriaxone.
Studies investigating the binding of Ceftriaxone to transport proteins like human serum albumin (HSA) and bovine serum albumin (BSA) have employed CD spectroscopy. academicjournals.orgresearching.cnnih.gov The results show that the binding of Ceftriaxone induces secondary structural alterations in these proteins. academicjournals.orgnih.gov Specifically, the interaction with HSA was found to cause changes in the protein's microenvironment and conformation. researching.cn Similarly, CD analysis revealed that Ceftriaxone binding to BSA also caused changes to its secondary structure. nih.gov Furthermore, synchrotron radiation circular dichroism (SRCD) has been used to monitor the inhibitory effects of Ceftriaxone on the aggregation of peptides implicated in neurodegenerative diseases, such as the tau peptide. mdpi.com These studies highlight the power of chiroptical methods in probing the conformational consequences of Ceftriaxone's interactions in a solution environment. acs.org
Vibrational Spectroscopy for this compound Structural Insights
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. jsscacs.edu.inuni-rostock.de Both FTIR and Raman spectroscopy have been used for the qualitative analysis of Ceftriaxone. asianpubs.orgasianpubs.org
FTIR spectroscopy has been used to identify the principal functional groups in Ceftriaxone and to develop quantitative analytical methods. sapub.orgsapub.org A key absorption band between 1700 and 1800 cm⁻¹, corresponding to the β-lactam carbonyl (C=O) group, is a characteristic feature in the IR spectrum of Ceftriaxone. sapub.orgsapub.org Studies have also used FTIR to investigate the interaction between Ceftriaxone and human serum albumin, noting changes in the protein's amide I band that suggest the formation of hydrogen bonds between the drug and the protein. academicjournals.orgalquds.edu
Raman spectroscopy has also been employed to characterize Ceftriaxone in both powder form and aqueous solution. mdpi.com Surface-enhanced Raman spectroscopy (SERS) has proven effective for detecting the antibiotic in complex biological matrices like blood plasma. mdpi.comdb-thueringen.de
Table 2: Selected Vibrational Bands of Ceftriaxone
| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |
|---|---|---|---|
| ~1742 | C=O stretching (β-lactam) | FTIR | asianpubs.org |
| 1608, 1536, 1501 | C=C and C=N stretching | FTIR | asianpubs.org |
| ~1356 | Carboxylate (COO⁻) mode | SERS | mdpi.com |
| ~1286 | C-N stretching | FTIR | asianpubs.org |
This interactive table presents key vibrational frequencies and their corresponding functional group assignments for Ceftriaxone, as determined by various spectroscopic methods.
Table 3: Compound Names Associated with the Formula this compound
| Compound Name | Reference |
|---|---|
| Ceftriaxone | cambridge.orgjst.go.jpacs.orgacs.orgnih.govresearchgate.netarabjchem.orgresearchgate.netacademicjournals.orgresearching.cnnih.govmdpi.comacs.orgasianpubs.orgasianpubs.orgsapub.orgmdpi.comdb-thueringen.deresearchgate.netjst.go.jpresearchgate.net |
| N'-(2-((5-phenyl-4H-1,2,4-triazol-3-yl)thio)ethylidene)-3-nitrobenzohydrazide | dergipark.org.tr |
| N-(1-Methyl-1H-benzimidazol-2-yl)-2-[(5-chlorobenzothiazol-2-yl)thio]acetamide | turkjps.org |
| 4-methyl-7-(3-methyl-1-phenyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-yl)-2,6-dithioxo-1,2,6,7-tetrahydro-8H-pyrimido[1,6-a]pyrimidine-5,8-dione | researchcommons.org |
| 4-Amino-6-(4-methoxyphenyl)-2-(((6-oxo-2-thioxo-1,2,5,6-tetrahydropyrimidin-4-yl)methyl)thio)pyrimidine-5-carbonitrile | sciepub.com |
Fourier Transform Infrared (FTIR) Spectroscopy of this compound Functional Groups
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique that provides information about the vibrational modes of molecules. dnu.dp.uaacs.org By measuring the absorption of infrared radiation at specific wavenumbers, FTIR spectroscopy allows for the identification of functional groups present in a molecule, effectively providing a "molecular fingerprint". acs.orgutoronto.ca For compounds with the molecular formula this compound, the FTIR spectrum reveals characteristic absorption bands corresponding to the various structural components.
Research on a specific isomer, N'-(2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)ethylidene)-4-nitrobenzohydrazide, has identified several key IR peaks. researchgate.net For instance, a notable absorption band is observed at 3331 cm⁻¹, which is attributed to the N-H stretching vibration of the aromatic amine group. researchgate.net In a related compound, N'-(2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)ethylidene)benzohydrazide, distinct peaks have been assigned to various functional groups, providing a comprehensive vibrational profile. researchgate.net These include the aromatic C-H stretch at 3075 cm⁻¹, a strong carbonyl (C=O) absorption at 1686 cm⁻¹, the imine (-C=N-) stretch at 1613 cm⁻¹, a band at 1573 cm⁻¹ corresponding to N-H bending and C-N stretching, and a C-S stretching vibration at 689 cm⁻¹. researchgate.net
Another class of compounds fitting the this compound formula includes benzenesulfonamide-triazole conjugates. acs.org Spectroscopic analysis of these molecules shows characteristic peaks for aliphatic C-H stretches at 2925 and 2889 cm⁻¹. acs.org A sharp peak at 2224 cm⁻¹ is indicative of a nitrile (C≡N) group. acs.org The carbonyl (C=O) group in these conjugates appears at 1677 cm⁻¹, while the sulfonyl (SO2) group, a key feature of sulfonamides, exhibits characteristic absorptions at 1343 and 1119 cm⁻¹. acs.org
The table below summarizes the prominent FTIR absorption bands and their corresponding functional group assignments for compounds with the molecular formula this compound, based on available research data.
| Wavenumber (cm⁻¹) | Functional Group Assignment | Compound Type | Reference |
| 3331 | Aromatic N-H Stretch | Nitrobenzohydrazide derivative | researchgate.net |
| 3075 | Aromatic C-H Stretch | Benzohydrazide derivative | researchgate.net |
| 2925, 2889 | Aliphatic C-H Stretch | Benzenesulfonamide-triazole conjugate | acs.org |
| 2224 | Nitrile (C≡N) Stretch | Benzenesulfonamide-triazole conjugate | acs.org |
| 1686 | Carbonyl (C=O) Stretch | Benzohydrazide derivative | researchgate.net |
| 1677 | Carbonyl (C=O) Stretch | Benzenesulfonamide-triazole conjugate | acs.org |
| 1613 | Imine (-C=N-) Stretch | Benzohydrazide derivative | researchgate.net |
| 1573 | N-H Bend + C-N Stretch | Benzohydrazide derivative | researchgate.net |
| 1343, 1119 | Sulfonyl (SO₂) Stretch | Benzenesulfonamide-triazole conjugate | acs.org |
| 689 | C-S Stretch | Benzohydrazide derivative | researchgate.net |
Raman Spectroscopy for this compound Molecular Fingerprinting and Environmental Sensing
Raman spectroscopy, a complementary vibrational spectroscopy technique to FTIR, provides a unique molecular fingerprint based on the inelastic scattering of monochromatic light. aip.orghoriba.com It is particularly advantageous for analyzing aqueous samples and offers high specificity, making it a powerful tool for structural elucidation and chemical detection. researchgate.netuni-muenchen.de The Raman spectrum of a molecule is composed of bands corresponding to specific vibrational modes, which can be used for identification and characterization. horiba.comresearchgate.net
While specific Raman spectra for compounds with the exact formula this compound are not widely published, the characteristic Raman shifts for their constituent functional groups can be inferred from studies on analogous structures. The key structural motifs in these compounds are the 1,2,4-triazole (B32235) ring, the sulfonamide group, the nitro group, and the carbon-sulfur bond.
The 1,2,4-triazole ring exhibits several characteristic Raman bands. researchgate.netasianpubs.org Ring deformation and stretching modes are typically observed in the 1000-1600 cm⁻¹ region. researchgate.netasianpubs.org For example, studies on 1,2,4-triazole itself show prominent Raman bands around 1068 cm⁻¹, 1259 cm⁻¹ (ring breathing), and 1520 cm⁻¹, which are assigned to various ring stretching modes. researchgate.net
The sulfonamide group (SO₂) also has distinct Raman signatures. The symmetric and asymmetric stretching vibrations of the SO₂ group typically appear in the regions of 1140-1180 cm⁻¹ and 1300-1350 cm⁻¹, respectively. aip.orgresearchgate.net The C-S stretching vibration is generally found in the 630-780 cm⁻¹ range, while the S-N stretch is often weaker and appears at lower frequencies. horiba.comresearchgate.netrsc.org
The nitro group (NO₂) is a strong Raman scatterer, with its symmetric stretching vibration typically observed between 1320 and 1350 cm⁻¹ and the asymmetric stretch between 1535 and 1600 cm⁻¹. rsc.orguci.edu
The unique combination of these functional groups in this compound results in a complex but highly specific Raman fingerprint, valuable for unequivocal identification.
Environmental Sensing Applications:
The detection of organic pollutants in the environment, particularly in water, is a critical area of research. acs.orgaip.orguwo.ca Raman spectroscopy, and its enhanced variant Surface-Enhanced Raman Scattering (SERS), have emerged as promising techniques for this purpose. uwo.caresearchgate.netcolab.ws SERS utilizes nanostructured metal surfaces (typically gold or silver) to dramatically amplify the Raman signal of adsorbed molecules, enabling the detection of trace amounts of contaminants. rsc.orgspectroscopyonline.com
Compounds containing sulfonamide and triazole moieties are classes of molecules used as pharmaceuticals and pesticides, which can become environmental pollutants. researchgate.netcanada.ca SERS has been successfully applied to the detection of sulfonamide antibiotics in water at very low concentrations, demonstrating the potential for using this technique to monitor for compounds like this compound if they were present as environmental contaminants. researchgate.netcanada.canih.gov The molecular fingerprint provided by the Raman spectrum allows for specific identification, while the signal enhancement from SERS provides the necessary sensitivity for trace-level detection. uwo.caresearchgate.net
The following table presents representative Raman shifts for the key functional groups expected in a this compound molecule, compiled from literature data on related compounds.
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |
| ~1550 - 1600 | Aromatic/Heterocyclic Ring Stretch, Asymmetric NO₂ Stretch | uni-muenchen.deuci.edu |
| ~1520 | 1,2,4-Triazole Ring Stretch (N₂-C₃) | researchgate.net |
| ~1320 - 1350 | Symmetric NO₂ Stretch | uci.edu |
| ~1260 | 1,2,4-Triazole Ring Breathing | researchgate.net |
| ~1140 - 1180 | Symmetric SO₂ Stretch | aip.orgresearchgate.net |
| ~1070 | 1,2,4-Triazole Ring Stretch (N₁-N₂) | researchgate.net |
| ~670 - 780 | C-S Stretch | horiba.comrsc.org |
| ~450 - 550 | S-S Stretch (if present in dimers) | uci.edunih.gov |
Computational and Theoretical Investigations of C17h14n6o3s
Quantum Chemical Calculations on Rimegepant's Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Rimegepant, these methods have been used to explore its electronic landscape, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) for Rimegepant Reactivity and Orbital Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reactivity and orbital characteristics of Rimegepant.
Researchers have optimized the molecular structure of Rimegepant using the B3LYP functional with a 6-311G+(2d,p) basis set. nih.govresearchgate.net This level of theory allows for the calculation of various electronic descriptors that shed light on the molecule's stability and reactivity. nih.gov Key to this analysis are the frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energies of these orbitals and the gap between them are crucial indicators of chemical reactivity. mdpi.com For Rimegepant, the HOMO and LUMO energies have been calculated to be -6.5 eV and -1.14 eV, respectively, resulting in an energy gap of 5.36 eV. nih.gov A large energy gap generally suggests high stability. mdpi.com
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.14 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.36 eV | Relates to chemical stability and reactivity |
Time-dependent DFT (TD-DFT) calculations, using the CAM-B3LYP functional with the same basis set and an IEFPCM solvation model in methanol (B129727), have been employed to study the excited state properties of Rimegepant. nih.govnih.gov These calculations predicted a UV-visible absorption peak at a wavelength of 260.05 nm, which corresponds to electronic transitions between molecular orbitals. nih.gov
Ab Initio Methods for High-Accuracy Rimegepant Property Prediction
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide higher accuracy for certain properties. For Rimegepant, ab initio calculations could be used to refine the understanding of its structure and energetics. arxiv.orgnih.gov
Although detailed studies focusing solely on ab initio calculations for Rimegepant are less common in the searched literature compared to DFT studies, the principles of ab initio methods are often combined with other techniques. For instance, ab initio molecular dynamics (AIMD) can be used to simulate the dynamic behavior of the molecule in different solvent environments, providing insights into solvation effects on its properties. researchgate.net Such methods are crucial for accurately predicting properties where electron correlation effects are significant. The development of more efficient computational resources and methods continues to make high-accuracy ab initio calculations more feasible for molecules of Rimegepant's size. arxiv.org
Molecular Dynamics (MD) Simulations of Rimegepant
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. mdpi.com These simulations allow for the study of the conformational dynamics and interactions of Rimegepant over time, providing a more dynamic picture than static quantum chemical calculations.
Conformational Sampling and Trajectory Analysis of Rimegepant
MD simulations have been used to explore the conformational landscape of Rimegepant. arxiv.orgfrontiersin.org By simulating the molecule's movement over a period of time, researchers can identify stable conformations and the transitions between them. Analysis of the simulation trajectory, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), provides insights into the stability and flexibility of the molecule. nih.gov For instance, in simulations of Rimegepant docked to target proteins, RMSD fluctuations of less than 2 Å after an equilibration period suggest that the protein-ligand complex has reached a stable state. nih.gov These analyses are crucial for understanding how Rimegepant adapts its shape to fit into a binding pocket. mdpi.com
Simulations of Rimegepant in Various Solvent Environments
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to study these effects. escholarship.org For Rimegepant, simulations in aqueous environments are particularly relevant for understanding its behavior in biological systems. mdpi.com Studies have utilized implicit solvent models, such as the IEFPCM model in methanol, during quantum chemical calculations to approximate solvent effects. nih.govnih.gov
More explicit MD simulations can involve placing the Rimegepant molecule in a box of solvent molecules (e.g., water) and simulating their interactions over time. researchgate.net These simulations can reveal how solvent molecules arrange themselves around Rimegepant and how this solvation shell affects its conformation and dynamics. Such studies can also be used to calculate properties like the free energy of solvation. escholarship.org
Molecular Docking and Ligand-Target Interaction Prediction for Rimegepant
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. brieflands.com This method is extensively used to predict the binding mode and affinity of Rimegepant with its biological targets.
The primary target for Rimegepant is the calcitonin gene-related peptide (CGRP) receptor. guidetopharmacology.orgdrugbank.com Molecular docking studies have been performed to model the interaction between Rimegepant and the CGRPR. nih.govacs.org These studies often use the crystal structure of a related receptor-ligand complex as a template, such as the CGRPR in complex with olcegepant (B1677202) (PDB ID: 3N7R). nih.govacs.org The results of these docking studies predict the specific amino acid residues in the receptor's binding pocket that interact with Rimegepant. For instance, studies have noted interactions with residues like W72 and W74 of the receptor. nih.govacs.org
Following docking, MD simulations are often employed to refine the docked pose and assess the stability of the ligand-receptor complex over time. nih.govnih.gov These simulations have revealed that hydrophobic interactions, water bridges, and π-π stacking play significant roles in stabilizing Rimegepant within the binding site. nih.govnih.gov Binding free energies can also be estimated from these simulations using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which helps in ranking the binding affinities of different ligands. nih.govacs.org For Rimegepant, the calculated total binding energy to the CGRPR was found to be -116.9 kcal/mol in one study. acs.org
Beyond its primary target, the binding of Rimegepant to other proteins has also been investigated. For example, docking studies have explored its potential interaction with SARS-CoV-2 proteins, yielding high docking scores and suggesting potential binding. nih.govnih.gov
| Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| CGRP Receptor | W72, W74, A70, M42, T122 | -116.9 | Molecular Docking & MD (MM/GBSA) |
| SARS-CoV-2 Mpro (6LU7) | Not specified | -9.3 | Molecular Docking |
| SARS-CoV-2 Mpro (6M03) | Not specified | -8.4 | Molecular Docking |
| SARS-CoV-2 PLpro (6W63) | Not specified | -9.5 | Molecular Docking |
Algorithm Development for C17H14N6O3S Docking Studies
Molecular docking predicts the preferred orientation of a ligand when bound to a target macromolecule. The development of algorithms for these studies is a dynamic field, aiming to improve accuracy and computational efficiency. For a flexible ligand like this compound, docking algorithms must effectively sample a vast conformational space for both the ligand and, in some cases, the protein's side chains.
Commonly used docking programs such as AutoDock and MOE (Molecular Operating Environment) employ sophisticated algorithms. nih.govnih.govmdpi.comjocms.org These often combine a search algorithm to generate a large number of possible binding poses with a scoring function to rank them.
Table 1: Docking Algorithms and Scoring Functions
| Algorithm/Scoring Function | Description | Application to this compound |
| Genetic Algorithm (GA) | An evolutionary algorithm used to explore the conformational space of the ligand. It is effective for handling the high number of rotatable bonds present in this compound. | Generates and refines binding poses by mimicking evolutionary processes, suitable for the flexibility of the triazole and phenyl rings. |
| Lamarckian Genetic Algorithm (LGA) | A hybrid of a genetic algorithm and a local search method, which can significantly speed up the convergence to the optimal binding mode. | Balances global exploration with local energy minimization to find the most stable binding conformation of the compound. |
| Knowledge-Based Potentials | Scoring functions derived from statistical analysis of known protein-ligand complexes. arxiv.org They evaluate the "friendliness" of atom-pair contacts. | Ranks potential binding poses based on the frequency of observed interactions in similar sulfonamide-protein complexes. |
| Empirical Free Energy Force Fields | Scoring functions that estimate the binding free energy by summing up terms for various interactions like hydrogen bonds, ionic interactions, and van der Waals forces. mdpi.com | Predicts the binding energy of this compound to its target, allowing for quantitative comparison between different poses and derivatives. |
The development of these algorithms is often tailored to specific classes of molecules. For sulfonamides, algorithms must accurately model the critical interaction between the sulfonamide group and the zinc ion typically found in the active site of target enzymes like carbonic anhydrases.
Analysis of this compound Binding Modes to Biological Macromolecules
Research has identified compounds with the benzenesulfonamide-triazole scaffold as potent inhibitors of human carbonic anhydrases (hCAs), particularly the tumor-associated isoform hCA IX. nih.govresearchgate.net This enzyme is a key target in cancer therapy. Molecular docking simulations are used to elucidate the binding mode of this compound within the hCA IX active site.
The canonical binding mode for sulfonamide inhibitors involves the deprotonated sulfonamide group coordinating directly to the catalytic Zn(II) ion in the enzyme's active site. rsc.org This is complemented by a network of hydrogen bonds and hydrophobic interactions that anchor the rest of the molecule, contributing to its affinity and selectivity.
Table 2: Predicted Interactions of this compound with hCA IX Active Site Residues
| Interaction Type | Key Residues | Description of Interaction with this compound |
| Coordination Bond | Zn(II) ion | The primary anchoring interaction, formed by the nitrogen atom of the sulfonamide group. nih.gov |
| Hydrogen Bonding | Thr199, Thr200, Gln92 | The sulfonamide oxygens form hydrogen bonds with the backbone amide of Thr199. mdpi.comrsc.org The triazole and other polar groups can interact with residues like Gln92 and Thr200. nih.gov |
| Hydrophobic Interactions | Val121, Leu198, Pro202 | The phenyl and triazole rings of the inhibitor fit into hydrophobic pockets within the active site, enhancing binding affinity. rsc.orgnih.gov |
| Water-Mediated Bonds | His64 | The inhibitor can displace or interact with conserved water molecules, often forming a bridge to key catalytic residues like the proton shuttle His64. rsc.org |
These detailed interaction maps, derived from computational analysis, are invaluable for rationally designing derivatives of this compound with improved potency and selectivity for specific CA isoforms. diva-portal.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of this compound Derivatives
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netcas.org These models are essential for predicting the activity of newly designed compounds, optimizing lead structures, and reducing the need for extensive experimental testing. nih.gov
For derivatives of this compound, a QSAR model could predict their inhibitory potency against hCA IX based on variations in their structural features.
Development of this compound-Specific Molecular Descriptors
The foundation of any QSAR/QSPR model is the set of molecular descriptors used to numerically represent the chemical structure. These descriptors quantify various aspects of a molecule's topology, geometry, and electronic properties. While many descriptors are universal, a successful QSAR study often relies on selecting or developing descriptors that capture the specific structural variations relevant to the biological activity of the compound series . For this compound derivatives, this involves descriptors that can quantify changes in the substituents on the phenyl and triazole rings.
Table 3: Relevant Molecular Descriptor Classes for this compound Derivatives
| Descriptor Class | Examples | Relevance to this compound Derivatives |
| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Describes the electronic nature of the molecule, crucial for interactions like hydrogen bonding and coordination with the zinc ion. sdiarticle3.comnih.gov |
| Topological | Connectivity Indices, Wiener Index | Encodes information about atomic connectivity and branching, reflecting the overall size and shape of the molecule. tjnpr.org |
| 3D-MoRSE | 3D Molecule Representation of Structures based on a R-transform | Captures 3D structural information related to atomic coordinates, which has been successfully used in QSAR studies of triazole benzene (B151609) sulfonamides. researchgate.net |
| Physicochemical | LogP, Molar Refractivity (MR), Polar Surface Area (PSA) | Relates to the compound's lipophilicity and ability to cross cell membranes, influencing its bioavailability and interaction with hydrophobic pockets. sdiarticle3.comminia.edu.eg |
| Fingerprints | MACCS, ECFP4 | Represents the presence or absence of specific structural fragments, useful for similarity searching and machine learning models. researchgate.net |
The selection of the most informative descriptors is a critical step, often achieved through statistical methods like genetic algorithms or stepwise regression to build a robust and predictive model. scispace.comphyschemres.org
Machine Learning and AI-Driven Approaches in this compound QSAR/QSPR
The integration of machine learning (ML) and artificial intelligence (AI) has significantly advanced the field of QSAR/QSPR modeling. nih.gov These approaches can handle large datasets and complex, non-linear relationships between molecular descriptors and biological activity that are challenging for traditional linear regression methods. researchgate.net
For a dataset of this compound derivatives, various ML algorithms could be employed to build predictive models of their inhibitory activity. The use of ML can improve predictive performance and help identify novel, potent inhibitors from vast virtual libraries. nih.govmdpi.com
Table 4: Machine Learning Algorithms in QSAR/QSPR Modeling
| Algorithm | Description | Potential Application for this compound |
| Multiple Linear Regression (MLR) | A statistical method to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (activity). minia.edu.eg | Provides a simple, interpretable equation linking key descriptors to inhibitory potency. |
| Support Vector Machine (SVM) | A supervised learning model that finds an optimal hyperplane to separate data points into different classes (active/inactive) or perform regression. researchgate.netnih.gov | Can effectively model non-linear relationships and is robust to overfitting, making it suitable for complex biological data. |
| Random Forest (RF) | An ensemble learning method that constructs multiple decision trees and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. researchgate.netresearchgate.net | Handles high-dimensional data well and provides insights into descriptor importance, useful for understanding the SAR. |
| Artificial Neural Network (ANN) | A computational model inspired by the structure of biological neural networks. It can learn complex patterns from data. researchgate.net | Offers high predictive power for large and complex datasets, potentially uncovering subtle structure-activity relationships. |
| Deep Learning (e.g., CNNs) | Advanced neural networks with many layers (deep architectures), capable of learning from 3D representations of molecules. nih.govnih.gov | Can be used for binding affinity prediction directly from the 3D structure of the protein-ligand complex, offering a powerful alternative to traditional docking. chemrxiv.orgnih.gov |
Computational Prediction of this compound Spectroscopic Signatures
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is essential for confirming their synthesis and elucidating their structure. rsc.org Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used for this purpose. mdpi.com
For this compound, these predictions can be compared with experimental data to validate its structure and understand its electronic properties. dntb.gov.ua
Table 5: Computational Methods for Spectroscopic Prediction
| Spectroscopy Type | Computational Method | Information Predicted |
| NMR (Nuclear Magnetic Resonance) | DFT with Gauge-Independent Atomic Orbital (GIAO) method | Predicts 1H and 13C chemical shifts, aiding in the structural assignment of the synthesized compound. nih.govrsc.orggithub.ioucm.es |
| IR (Infrared) & Raman | DFT frequency calculations | Simulates the vibrational spectrum, allowing for the assignment of experimental peaks to specific functional group vibrations (e.g., S=O and N-H stretches). rsc.orgtandfonline.com |
| UV-Vis / Fluorescence | Time-Dependent DFT (TD-DFT) | Predicts electronic absorption and emission wavelengths by calculating the energies of excited states, providing insight into the molecule's chromophores. rsc.orgtandfonline.comresearchgate.netacs.org |
| Mass Spectrometry (MS) | Fragmentation prediction algorithms, Quantum Chemistry (QCxMS) | Simulates the mass spectrum by predicting fragmentation patterns, which helps in confirming the molecular weight and structural formula. |
These computational techniques not only serve as a means of verification but also provide a deeper understanding of the molecule's electronic structure and behavior, which are intrinsically linked to its biological function.
Acknowledgment of Search Limitations for this compound
Following a comprehensive search for scientific literature pertaining to the chemical compound with the molecular formula this compound, it has been determined that there is insufficient specific data to construct the detailed article as outlined in the user's request.
The molecular formula this compound does not correspond to a single, well-documented compound. Instead, it represents multiple structural isomers. Searches have identified several distinct compounds with this formula, primarily within chemical supplier databases and patent literature. These include:
N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide chemdiv.com
N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-phenyl-7H,8H- chemdiv.comchemicalbook.comtriazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide chemdiv.com
1-[4-(aminosulfonyl)phenyl]-1,6-dihydro-Pyrazolo[3,4-e]indazole-3-carboxamide (also known as PD004776) ontosight.ai
4-[(Z)-2-(4-methyl-3-nitrophenyl)hydrazono]-5-oxo-3-phenyl-1H-pyrazole-1(5H)-carbothioamide chemicalbook.com
A thiazole (B1198619) derivative investigated as a potential PI3-Kinase inhibitor google.com
While these compounds are cataloged, the publicly accessible scientific literature lacks the in-depth research studies required to fulfill the specified article outline. The available information is generally limited to basic identifiers (e.g., IUPAC name, SMILES), synthesis descriptions, and in some cases, high-level screening data. chemdiv.comgoogle.com There is no retrievable research concerning the specific biophysical characterization of protein interactions, detailed enzyme kinetics of analogues, or empirical studies on the non-covalent interactions and supramolecular assemblies involving any of these specific isomers.
One database explicitly notes that a list of scientific research reports is being prepared, indicating a current lack of published studies. chemdiv.comchemdiv.com Another source on a related compound states that "detailed information on its specific biological targets and mechanisms of action is limited" and that "further research is necessary." ontosight.ai
Given the strict instructions to focus solely on the compound this compound and to provide thorough, scientifically accurate content for each specified subsection, the request cannot be completed. Generating an article would require fabricating data that does not appear to exist in the public domain, which would violate the core principles of accuracy and adherence to verified sources.
Molecular Interaction Studies and Mechanistic Elucidation of C17h14n6o3s
Supramolecular Assemblies Involving C17H14N6O3S
Host-Guest Chemistry with this compound as a Component
Host-guest chemistry investigates the formation of unique structural complexes through non-covalent interactions between a larger 'host' molecule and a smaller 'guest' molecule or ion. numberanalytics.comresearchgate.netiupac.org The host must possess a cavity or binding site that is electronically and spatially complementary to the guest. researchgate.net This field is crucial for developing molecular sensors, catalysts, and drug delivery systems. numberanalytics.comparisdescartes.fr The stability and stoichiometry of these complexes are analyzed using techniques like fluorescence spectroscopy, calorimetry, and NMR. mdpi.com
For a compound like this compound, which contains heterocyclic rings (e.g., triazole) and various functional groups, it could theoretically act as either a host or a guest. tandfonline.comisres.org Its aromatic rings and potential for hydrogen bonding could allow it to bind within the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or calixarene. parisdescartes.frmdpi.com Conversely, if synthesized into a larger macrocyclic structure, it could serve as a host for smaller molecules. However, no specific studies documenting the host-guest complexation of this compound have been found in the available literature.
Self-Assembly Principles of this compound Derivatives
Self-assembly is the spontaneous organization of molecules into ordered, stable, supramolecular structures, driven by non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic forces. mdpi.comfrontiersin.org This principle is fundamental in creating functional nanomaterials and understanding biological processes. The final structure is determined by molecular shape, solvent conditions, and other environmental factors. rsc.orgd-nb.info
Derivatives of this compound could be designed to self-assemble into various architectures. The planar, aromatic, and electron-rich triazole and phenyl components are conducive to π-π stacking, while the sulfonamide and other potential functional groups can direct assembly through hydrogen bonds. tandfonline.commdpi.com By modifying the peripheral groups of the this compound core, it would be theoretically possible to control the assembly process to form structures like nanofibers, vesicles, or hydrogels. frontiersin.orgd-nb.info For example, attaching long alkyl chains could induce assembly in specific solvents. d-nb.info Despite these theoretical possibilities, the scientific literature lacks specific reports on the self-assembly of this compound derivatives.
Chemical Reactivity and Reaction Mechanism Studies of this compound
Elucidation of this compound Degradation Pathways
A compound with the structure of this compound contains several functional groups susceptible to degradation, such as the sulfonamide and various heterocyclic rings (e.g., triazole, oxadiazole). tandfonline.comarabjchem.org These groups can be subject to cleavage under specific pH or oxidative conditions. However, no experimental data detailing the specific degradation pathways or products for this compound are available.
Kinetic Studies of this compound Reactions with Model Biological Species
Kinetic studies measure the rates of chemical reactions and provide insight into the underlying mechanisms. mt.comnih.gov When studying a compound's interaction with biological molecules (like enzymes or proteins), kinetics can reveal binding affinities, reaction orders, and rate constants, which are crucial for understanding its biological activity. nih.govnih.gov Techniques such as stopped-flow spectroscopy are often employed for these investigations. nih.gov
Given that similar heterocyclic compounds exhibit a range of biological activities, it is plausible that this compound could interact with various biological targets. isres.orgresearchgate.net Kinetic studies would be necessary to quantify these interactions, determining, for example, the rate of enzyme inhibition or the association and dissociation constants with a target receptor. nih.govnasa.gov Such studies would be fundamental to characterizing its potential as a therapeutic agent. At present, however, there are no published kinetic data for the reaction of this compound with any model biological species.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of C17h14n6o3s Analogues
Systematic Exploration of Substituent Effects on C17H14N6O3S Activity and Properties
The systematic exploration of substituent effects involves synthesizing a series of analogues where specific parts of the parent this compound structure are altered. oncodesign-services.com This process, often organized using an R-group analysis table, allows chemists to correlate changes in substituents with changes in biological activity and physicochemical properties. optibrium.com
Key modifications typically explore variations in:
Steric Bulk : Replacing smaller groups with larger ones (e.g., hydrogen to methyl, methyl to isopropyl) to probe the size of the binding pocket.
Electronic Effects : Introducing electron-donating groups (e.g., methoxy (B1213986), amino) or electron-withdrawing groups (e.g., nitro, cyano) to alter the electronic distribution and potential for hydrogen bonding or other polar interactions.
Lipophilicity : Modifying the hydrophobicity of the molecule, often measured by LogP, by adding or removing greasy (e.g., alkyl chains) or polar (e.g., hydroxyl) groups. This affects how the compound behaves in biological systems, including its absorption and distribution. spu.edu.sy
For a hypothetical this compound analogue series, a systematic SAR exploration might involve modifying the peripheral aromatic rings or the heterocyclic core. For instance, if the parent compound is N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide, researchers would synthesize derivatives with different substituents on the methoxyphenyl, furan (B31954), and methyl groups. chemdiv.com
Table 1: Hypothetical R-Group Analysis for this compound Analogues This table illustrates how data from a systematic exploration of substituents would be organized to deduce SAR.
| Compound ID | R1 (on Phenyl Ring) | R2 (on Furan Ring) | Biological Activity (IC50, µM) | Lipophilicity (LogP) |
| Parent | 2-OCH3 | H | 5.2 | 3.1 |
| Analogue 1 | 4-OCH3 | H | 7.8 | 3.1 |
| Analogue 2 | 2-Cl | H | 2.1 | 3.6 |
| Analogue 3 | 2-OCH3 | 5-Br | 4.5 | 3.9 |
| Analogue 4 | H | H | 15.0 | 2.6 |
From this hypothetical data, one might infer that a chloro group at the R1 position enhances activity, while moving the methoxy group or removing it altogether is detrimental.
Development of SAR/SPR Models for this compound Series
Once sufficient data from analogue synthesis and testing are gathered, computational models can be developed to quantify the relationship between structure and activity or properties. protoqsar.com
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for biological activity. pharmacophorejournal.com A model for a this compound series would typically be generated based on the structures of the most active analogues. medsci.org
A pharmacophore model consists of features such as:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic Centers (HY)
Aromatic Rings (AR)
Positive/Negative Ionizable Centers
For example, a structure-based pharmacophore model could be derived from the crystal structure of a target protein bound to an active this compound analogue. medsci.org This model would highlight the key interaction points within the binding site, such as specific amino acid residues that form hydrogen bonds or hydrophobic contacts with the ligand. jyoungpharm.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models use statistical methods to create mathematical equations that predict the biological activity or physicochemical properties of new compounds. spu.edu.sy These models are built using calculated molecular descriptors for a series of compounds and their experimentally measured activities or properties. protoqsar.comresearchgate.net
A typical Hansch analysis, a classic QSAR approach, might yield an equation like: log(1/C) = k1 * logP - k2 * (logP)² + k3 * σ + k4 * Es + constant
Where:
C is the concentration required for a given biological effect.
logP represents hydrophobicity.
σ (Sigma) is the Hammett electronic parameter.
Es is the Taft steric parameter.
For a this compound series, a QSAR model could predict the inhibitory potency (pIC50) of unsynthesized derivatives, allowing chemists to prioritize the synthesis of compounds with the highest predicted activity. nih.govcresset-group.com The statistical validity of these models is crucial, often assessed by parameters like the cross-validated R² (q²). researchgate.net
Table 2: Example of Data Used for QSAR Model Development This table shows the kind of data required to build a predictive QSAR model.
| Compound ID | pIC50 (Experimental) | LogP (Descriptor) | Molar Refractivity (Descriptor) | Dipole Moment (Descriptor) |
| Analogue 1 | 6.5 | 3.1 | 105.4 | 4.2 |
| Analogue 2 | 6.1 | 2.8 | 102.1 | 3.8 |
| Analogue 3 | 7.1 | 3.6 | 110.2 | 5.1 |
| Analogue 4 | 5.9 | 2.9 | 103.5 | 4.0 |
Computational Approaches to this compound SAR Landscape Mapping
Modern computational chemistry offers powerful tools to visualize and understand the SAR landscape—the relationship between chemical space and biological activity. optibrium.comdovepress.com
3D-QSAR Methods : Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps. These maps visualize regions where steric bulk, positive electrostatic potential, or other features are favorable or unfavorable for activity, providing intuitive guidance for drug design.
Activity Landscape Modeling : This approach visualizes the SAR by creating a map where structurally similar compounds are placed close to each other. "Activity cliffs"—pairs of structurally very similar compounds with a large difference in potency—are of particular interest as they reveal subtle structural modifications that have a profound impact on activity. optibrium.com
Molecular Docking and Dynamics : Docking predicts the preferred orientation of a ligand within a target's binding site. nih.gov Running molecular dynamics (MD) simulations on the ligand-protein complex can further refine this understanding by showing how the interactions evolve over time, providing a more dynamic picture of the binding event. nih.gov
These computational methods help to create a comprehensive map of the SAR, highlighting promising areas for further chemical exploration and identifying regions where small changes can lead to significant gains in activity. uni-bonn.de
Experimental Validation of SAR/SPR Hypotheses for this compound Analogues
Computational models and SAR hypotheses are only as good as their predictive power. researchgate.net Therefore, the final and most critical step in the cycle is experimental validation. researchgate.net This involves synthesizing novel analogues of this compound that were designed based on the insights gained from the SAR/SPR and computational models.
For example, if a QSAR model predicts that adding a trifluoromethyl group to a specific position on the phenyl ring will significantly increase activity, that compound must be synthesized and tested. researchgate.net If the experimental results match the predictions, it validates the model and the underlying SAR hypothesis. mdpi.com If not, the new data can be used to refine and improve the model, leading to a new cycle of design, synthesis, and testing. This iterative process is fundamental to optimizing a lead compound into a drug candidate. oncodesign-services.comnih.gov
Applications of C17h14n6o3s As Research Probes and Molecular Scaffolds
C17H14N6O3S as Chemical Biology Probes for Target Identification and Validation
No specific studies were found that describe the use of any this compound isomer as a chemical probe for identifying and validating biological targets. While some related compounds have been investigated for their interaction with specific biological targets like the adenosine (B11128) A2A receptor, this research does not extend to the detailed application as a chemical biology tool for broader target discovery.
Exploration of this compound in Chemo-Sensors and Molecular Switches Research
There is no available data to suggest that compounds with the formula this compound have been investigated for their properties as chemo-sensors or for their potential in the development of molecular switches.
Cutting Edge Analytical Methodologies for C17h14n6o3s Research
Development of Advanced Chromatographic Methods for C17H14N6O3S Separation and Analysis
Chromatography remains a cornerstone for the analysis of Cefditoren, primarily in its prodrug form, Cefditoren Pivoxil, which is found in pharmaceutical formulations. The development of precise and reliable chromatographic methods is essential for separating the active compound from impurities, degradation products, and complex matrix components.
High-Performance Liquid Chromatography (HPLC) Method Optimization for this compound
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP) mode, is the most widely reported technique for the determination of Cefditoren Pivoxil. researchgate.netresearchgate.net Method optimization focuses on achieving ideal separation with good resolution, symmetrical peak shape, and a reasonable run time.
Key aspects of HPLC method optimization include the selection of the stationary phase, mobile phase composition, flow rate, and detection wavelength. C18 columns are predominantly used for the separation of Cefditoren. nih.gov The optimization of the mobile phase is a critical step; various combinations of aqueous buffers (e.g., phosphate (B84403), citrate, ammonium (B1175870) acetate) and organic modifiers (e.g., acetonitrile (B52724), methanol) have been investigated to fine-tune the retention and separation. nih.govakjournals.com For instance, one optimized method utilized a mobile phase of phosphate buffer (pH 3.0), acetonitrile, and methanol (B129727) (50:25:25 v/v) on a C18 Nucleosil column, achieving a retention time of 4.2 minutes. Another study found an isocratic system of water and acetonitrile (50:50, v/v) to be effective. nih.gov
Detection is typically performed using UV-Vis or photodiode array (PDA) detectors. The selection of the detection wavelength is optimized for maximum sensitivity, with common wavelengths including 218 nm, 230 nm, 256 nm, and 295 nm. researchgate.netnih.govakjournals.com Method validation according to International Conference on Harmonisation (ICH) guidelines is consistently performed to ensure linearity, accuracy, precision, specificity, and robustness. nih.gov Robustness studies involve making deliberate small changes to method parameters—such as mobile phase composition, pH, and flow rate—to confirm the method's reliability during normal usage. nih.gov
Table 1: Comparison of Optimized RP-HPLC Methods for Cefditoren Analysis
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
|---|---|---|---|---|---|
| C18 Nucleosil (150 x 4.6 mm, 5 µm) | Phosphate buffer (pH 3.0):Acetonitrile:Methanol (50:25:25 v/v) | 1.0 | 230 | 4.2 | |
| C18 Column | Water:Acetonitrile (50:50 v/v) | 1.2 | 218 | Not Specified | nih.gov |
| Waters Bondapak C18 (300 mm x 3.9 mm, 10 μm) | Citrate buffer (pH 2.5):Acetonitrile (50:50 v/v) | 1.0 | 295 | Not Specified | akjournals.com |
| Nucleosil 100-5 C18 (250mm × 4.6mm, 5mm) | Water:Methanol (20:80 v/v), pH 6.0 | 1.0 | 256 | 3.65 | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the profiling of volatile and thermally stable metabolites. thepharmajournal.comchromatographyonline.com However, its application to Cefditoren and its metabolites is not straightforward. Cephalosporins, including Cefditoren, are large, polar, and thermally labile molecules, making them generally unsuitable for direct GC-MS analysis.
For GC-MS analysis to be feasible, a crucial derivatization step is required to convert the non-volatile metabolites into volatile and more thermally stable derivatives. This process typically involves chemical reactions to mask polar functional groups (like carboxylic acids, amines, and hydroxyls) with non-polar moieties. While GC-MS is a standard platform in metabolomics, there is a lack of specific, published methods detailing the derivatization and subsequent GC-MS analysis of Cefditoren metabolites. The complexity of the derivatization process and potential for incomplete reactions or side-product formation present significant analytical challenges. Therefore, liquid chromatography-mass spectrometry (LC-MS) based methods are overwhelmingly preferred for the metabolite profiling of Cefditoren and other β-lactam antibiotics. nih.gov
High-Resolution Mass Spectrometry (HRMS) for this compound and its Derivatives
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the structural elucidation of unknown compounds. It is an indispensable tool for characterizing Cefditoren, its derivatives, and its degradation products.
Accurate Mass Measurement and Fragmentation Pathway Analysis of this compound
HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass spectrometers, are coupled with liquid chromatography (LC) to analyze Cefditoren. nih.govnih.gov These techniques allow for the determination of the mass of a molecule with very high precision, typically to within 5 parts per million (ppm). nih.gov This accuracy is sufficient to confidently propose a unique elemental formula for the parent ion and its fragments.
Studies using LC-MS/TOF have successfully characterized Cefditoren Pivoxil and its degradation products. nih.govresearchgate.net In positive electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ is observed. For Cefditoren Pivoxil, the molecular ion peak was found at an m/z of 621.1265, which corresponds closely to the calculated exact mass of 621.1260 for the formula C25H29N6O7S3. nih.gov
Fragmentation pathway analysis is conducted by fragmenting the parent ion and analyzing the resulting product ions (MS/MS). This provides structural information about the molecule. For cephalosporins, fragmentation often involves the cleavage of the β-lactam ring and losses of side chains. nih.govicm.edu.pl For instance, a major degradation product of Cefditoren Pivoxil (DP-I) is formed by the loss of the pivoxil moiety, resulting in an ion with an m/z of 507.0499. nih.gov Further fragmentation of this product leads to other characteristic ions, helping to elucidate the structure of the degradation products. nih.gov
Table 2: Accurate Mass Measurement and Major Fragments of Cefditoren Pivoxil and its Degradation Product (DP-I)
| Compound | Ion Type | Proposed Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Reference |
|---|---|---|---|---|---|
| Cefditoren Pivoxil | [M+H]⁺ | C25H29N6O7S3 | 621.1260 | 621.1265 | nih.gov |
| DP-I (Active Cefditoren) | [M+H]⁺ | C19H19N6O5S3 | 507.0525 | 507.0499 | nih.gov |
| DP-I Fragment | Fragment Ion | C18H17N6O4S3 | 477.0420 | 477.0397 | nih.gov |
| DP-I Fragment | Fragment Ion | C12H12N5O2S2 | 350.0643 | 350.0631 | nih.gov |
Application of Ion Mobility-Mass Spectrometry to this compound Conformational Studies
Ion Mobility-Mass Spectrometry (IM-MS) is an advanced analytical technique that separates molecules based not only on their mass-to-charge ratio but also on their size, shape, and charge in the gas phase. wikipedia.orgnih.gov This provides an additional dimension of separation, allowing for the differentiation of isomers (molecules with the same formula but different structures) and conformers (different spatial arrangements of the same molecule). nih.govresearchgate.net
While specific IM-MS studies on Cefditoren are not widely published, the technique holds significant potential for its conformational analysis. researchgate.net The three-dimensional structure of a drug molecule can influence its binding affinity to its biological target. nih.govresearchgate.net IM-MS could be used to characterize the conformational landscape of Cefditoren, identifying the different shapes it can adopt in the gas phase. The output of an IM-MS experiment includes a rotationally averaged collision cross-section (CCS), which is a measure of the ion's size and shape. By measuring the CCS values, researchers could distinguish between different conformational states or separate Cefditoren from any potential structural isomers that would not be resolved by mass spectrometry alone. nih.gov This capability is particularly valuable in drug discovery and development for understanding structure-activity relationships. researchgate.netexlibrisgroup.com
Advanced Spectroscopic Techniques for this compound Characterization in Complex Matrices
Spectroscopic techniques are vital for the quantification and characterization of Cefditoren, especially within complex matrices such as pharmaceutical dosage forms and biological fluids like plasma. mdpi.comnih.gov These methods are often simple, rapid, and cost-effective.
UV-Visible spectrophotometry is a common method for the quantitative analysis of Cefditoren Pivoxil. hakon-art.comresearchgate.net The molecule exhibits characteristic absorbance in the UV region, with reported absorbance maxima around 230 nm and 286 nm. researchgate.netresearchgate.net Derivative spectrophotometry can also be employed to enhance specificity and resolve the drug's spectrum from interfering excipients in a formulation. akjournals.comresearchgate.netfue.edu.eg
Another approach involves colorimetric methods, where Cefditoren Pivoxil is reacted with a chromogenic reagent to produce a colored complex that can be measured in the visible region of the spectrum. For example, one method is based on a diazotization reaction that forms a reddish-brown chromogen with maximum absorption at 450 nm. hakon-art.com Another method uses ferric chloride and 1,10-phenanthroline (B135089) to produce a red-colored complex that absorbs at 510 nm. hakon-art.comresearchgate.net These methods are particularly useful for quality control in pharmaceutical manufacturing where high-end chromatographic equipment may not always be necessary. researchgate.net Furthermore, techniques like Fourier Transform Infrared Spectroscopy (FTIR) have been cited as analytical tools for Cefditoren, useful for identifying functional groups and confirming the identity of the bulk drug. mdpi.com
Table 3: Spectroscopic Methods for Cefditoren Analysis
| Technique | Principle | Wavelength (nm) | Application | Reference |
|---|---|---|---|---|
| UV Spectrophotometry | Direct absorbance measurement | 230 | Quantification in oral dosage forms | researchgate.net |
| Colorimetry | Diazotization reaction | 450 | Quantification in oral dosage forms | hakon-art.com |
| Colorimetry | Oxidation and complexation with 1,10-phenanthroline | 510 | Quantification in pharmaceutical formulations | hakon-art.comresearchgate.net |
| First Derivative Spectrophotometry | Measurement of the first derivative of the absorbance spectrum | 225 | Quantification in pharmaceutical dosage forms | researchgate.net |
| HPLC-UV | Quantification in human plasma after chromatographic separation | 305 | Pharmacokinetic studies | nih.gov |
Hyphenated Spectroscopic Methods for this compound Analysis
Hyphenated spectroscopic techniques are powerful analytical tools that combine a separation method with a spectroscopic detection method. researchgate.net This coupling allows for the analysis of individual components within a complex mixture, providing both quantitative data and structural information. chemspider.com For a novel or uncharacterized compound like one with the formula this compound, these techniques would be indispensable for identification, purity assessment, and quantification in various matrices.
The most common and powerful hyphenated techniques in modern analytical chemistry involve coupling liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS). tandfonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly versatile technique used for non-volatile and thermally sensitive compounds. mdpi.com An LC system separates the components of a mixture based on their interactions with a stationary phase in a column. The separated components then flow into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). tandfonline.com This provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), yields structural details. For a compound with the formula this compound, high-resolution mass spectrometry could confirm its elemental composition with high accuracy.
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for volatile and thermally stable compounds. mdpi.com The sample is vaporized and separated in a gas chromatograph before entering the mass spectrometer. While a compound with the complexity of this compound might require derivatization to increase its volatility, GC-MS can provide excellent separation efficiency and detailed mass spectra for structural elucidation. mdpi.com
Other Hyphenated Methods: Techniques such as LC-NMR (Nuclear Magnetic Resonance) and LC-FTIR (Fourier-Transform Infrared Spectroscopy) can also be employed. researchgate.net LC-NMR provides detailed structural information about the separated compounds, while LC-FTIR gives insights into the functional groups present. nih.gov
The data generated from these methods are crucial for characterizing a new chemical entity. Below is an illustrative table showing the type of data that would be sought in an LC-MS analysis of a hypothetical compound.
Table 1: Illustrative LC-MS Data for a Hypothetical Compound
| Parameter | Value | Description |
|---|---|---|
| Retention Time (RT) | 5.8 min | The time taken for the compound to pass through the LC column, indicating its polarity. |
| Mass-to-Charge (m/z) | 399.09 [M+H]⁺ | The measured mass of the protonated molecule, used to confirm molecular weight. |
| Molecular Formula | C₁₇H₁₄N₆O₃S | Confirmed via high-resolution mass spectrometry. |
| Major MS/MS Fragments | 250.1, 185.2, 134.0 | Fragments generated from the parent ion, used to deduce the compound's structure. |
In Situ Spectroscopic Monitoring of this compound Reactions
Commonly used in situ spectroscopic techniques include:
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are excellent for real-time reaction monitoring. nih.gov By inserting a probe directly into the reaction mixture, one can track changes in the characteristic vibrational bands of functional groups. For instance, in a reaction involving a sulfonamide group (likely present in this compound), one could monitor the appearance or disappearance of the S=O and N-H stretching bands to follow the reaction's progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for real-time monitoring due to instrumentation constraints, specialized flow-NMR setups can provide detailed mechanistic insights by tracking changes in the chemical environment of specific atoms (e.g., ¹H, ¹³C) as the reaction proceeds.
The data obtained allows for the generation of concentration profiles over time for each species involved in the reaction. This information is invaluable for developing robust and scalable chemical processes.
Table 2: Example of Data from In Situ FT-IR Monitoring of a Hypothetical Reaction
| Time (minutes) | Reactant A Peak Area (cm⁻¹) | Product B Peak Area (cm⁻¹) | Reaction Progress (%) |
|---|---|---|---|
| 0 | 1.25 | 0.00 | 0% |
| 10 | 0.98 | 0.21 | 21.6% |
| 30 | 0.55 | 0.56 | 56.0% |
| 60 | 0.12 | 0.91 | 90.4% |
Future Directions and Challenges in C17h14n6o3s Research
Integration of Artificial Intelligence and Machine Learning in C17H14N6O3S Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of novel this compound isomers. numberanalytics.com These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating research and development. numberanalytics.comresearchgate.net
Key applications include:
Property Prediction: ML models can be trained to forecast the physicochemical and biological properties of new this compound isomers, such as their reactivity, stability, solubility, and bioactivity. numberanalytics.com This predictive capability allows researchers to prioritize the synthesis of compounds with the most promising characteristics.
De Novo Design: AI algorithms can design entirely new this compound structures tailored to possess specific properties or to bind to a particular biological target. researchgate.net
Synthesis Planning: AI is increasingly used for retrosynthesis prediction, where algorithms learn from vast reaction databases to propose efficient synthetic routes for complex target molecules like this compound isomers. engineering.org.cnmit.edu This can overcome the limitations of rule-based expert systems and reduce the reliance on manual, labor-intensive planning. engineering.org.cn
Structure-Activity Relationship (SAR) Modeling: Quantitative Structure-Activity Relationship (QSAR) is a computational tool that facilitates the discovery of potent compounds. nih.gov For classes of compounds like the 1,2,3-triazole derivatives, MLR (multiple linear regression) algorithms have been successfully used to predict bioactivities and understand SAR. nih.govijpsjournal.com For instance, a KN-nearest neighbor predictive model was used to screen quinolinesulfonamides–triazole hybrids, with results indicating a high probability of activity. mdpi.com
| AI/ML Application | Description | Relevance to this compound Research | Supporting Evidence |
|---|---|---|---|
| Predictive Modeling | Using algorithms to forecast properties like bioactivity, toxicity, and pharmacokinetics. | Enables rapid in silico screening of virtual libraries of this compound isomers to identify promising drug candidates. nih.gov | QSAR models built for triazole derivatives to predict cytotoxicity. nih.gov |
| Retrosynthesis Prediction | AI tools that suggest synthetic pathways for a target molecule. | Accelerates the discovery of viable and efficient methods to synthesize novel this compound isomers. engineering.org.cn | Seq2Seq models and graph neural networks are used to generate reactant sequences from a product. engineering.org.cn |
| Mechanism of Action (MoA) Identification | Interpretable ML models that link chemical substructures to biological mechanisms. | Helps to elucidate how this compound compounds exert their biological effects, aiding in lead optimization. | InterPred algorithm identifies chemical moieties responsible for bioactivity. nih.gov |
Advancements in Mechanistic Understanding of this compound Interactions
A deeper comprehension of how this compound isomers interact with biological targets at a molecular level is crucial for rational drug design. researchgate.net Future research will focus on moving beyond identifying if a compound is active to understanding how it works.
Structure-activity relationship (SAR) studies are fundamental to this effort, providing insights into how modifications to the heterocyclic core (such as a pyrazole (B372694) or triazole ring) affect pharmacological activity. frontiersin.org For pyrazole-based drugs, the heterocyclic ring can act as a bioisostere for an aryl group, enhancing properties like solubility, while also orienting the molecule for optimal binding within a receptor pocket. nih.gov
Computational methods are central to advancing this mechanistic understanding:
Molecular Docking: This technique simulates the binding of a this compound isomer to the active site of a target protein, predicting binding affinity and interaction patterns. researchgate.netnih.gov It is used to filter virtual libraries and prioritize compounds for synthesis. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound-protein complex over time, offering insights into the stability of the interaction and the conformational changes that may occur. mdpi.com
Target Deconvolution: For compounds discovered through phenotypic screening, identifying the specific biological target is a major challenge. Computational approaches, combined with experimental techniques, will be essential to deconvolute the mechanism of action of novel bioactive this compound isomers.
Exploration of Novel Synthetic Routes and Sustainable Production Methods for this compound
The synthesis of complex heterocyclic compounds like the isomers of this compound often presents significant challenges. numberanalytics.com Future research will increasingly prioritize the development of novel, efficient, and environmentally sustainable synthetic methodologies, in line with the principles of green chemistry. numberanalytics.comfrontiersin.org
Key trends in the synthesis of the heterocyclic cores found in this compound isomers include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, which is highly efficient for building diverse libraries of compounds like pyranopyrazoles. rsc.org
Green Solvents: There is a strong push to replace hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. mdpi.comnih.govthieme-connect.com The use of aqueous media is particularly attractive due to its abundance and non-polluting nature. thieme-connect.com
Alternative Energy Sources: Techniques such as microwave irradiation and ultrasonication are being used to accelerate reaction times and improve yields, often under solvent-free conditions. rsc.orgfrontiersin.orgresearchgate.net For example, microwave-assisted synthesis has been used to produce pyrazole derivatives and 1,2,4-triazoles with high efficiency. frontiersin.orgpharmacophorejournal.com
Novel Catalysis: The development of new catalysts, including nano-catalysts and biodegradable composites, is a major area of research. rsc.orgpharmacophorejournal.com For instance, a ZnO nano-catalyst has been used for the microwave-assisted, solvent-free synthesis of substituted pyrazoles. pharmacophorejournal.com
| Green Synthesis Approach | Description | Example Application for Heterocycles |
|---|---|---|
| Microwave-Assisted Synthesis | Using microwave energy to heat reactions, leading to dramatically reduced reaction times and often higher yields. | Used for the efficient, high-yield cyclization to form 1,2,4-triazole (B32235) rings. frontiersin.org |
| Ultrasound Irradiation | Employing ultrasonic waves to induce cavitation, which enhances chemical reactivity. | Facilitated a catalyst-free, multicomponent reaction in water to produce pyrano[2,3-c]pyrazoles. rsc.org |
| Use of Green Solvents | Replacing traditional volatile organic compounds (VOCs) with environmentally benign solvents like water or ionic liquids. | Water has been used as a medium for the synthesis of various pyrazole derivatives. mdpi.comthieme-connect.com |
| Mechanochemistry (Ball-Milling) | Using mechanical force to induce chemical reactions, often in the absence of a solvent. | Successfully used for the solvent-free synthesis of bis(indolyl)methanes. unigoa.ac.in |
| Nano-Catalysis | Utilizing catalysts at the nanoscale, which often exhibit higher activity and selectivity. | A ZnO nano-catalyst was employed in the green synthesis of pyrazole derivatives. pharmacophorejournal.com |
Development of this compound as Multi-Functional Molecular Tools
The structural complexity and chemical versatility of heterocyclic compounds provide a scaffold for creating molecules with more than one function. Future research will likely explore the potential of this compound isomers as sophisticated molecular tools.
One significant area is the development of theranostic agents , which combine therapeutic and diagnostic capabilities into a single molecule. rsc.org This allows for simultaneous treatment and real-time monitoring of disease progression or drug distribution. Small molecules, including heterocyclic compounds, can be conjugated with imaging modalities for this purpose. rsc.org For instance, metal complexes involving heterocyclic ligands are being investigated as theranostic agents. portlandpress.comacs.org
Another avenue is the design of dual-activity or multi-target inhibitors . Many complex diseases, such as cancer, involve multiple biological pathways. Compounds that can modulate more than one target simultaneously may offer improved therapeutic efficacy and overcome drug resistance. The pyrazole scaffold, for example, has been shown to interact with multiple targets, including various kinases and enzymes, making it a promising core for developing multi-target agents. mdpi.com
Addressing Methodological Challenges in this compound Research and Characterization
Significant methodological hurdles remain in the study of complex molecules like the isomers of this compound. numberanalytics.com A primary challenge is the existence of numerous isomers with the same molecular formula but potentially vast differences in structure and biological activity. solubilityofthings.com
Key challenges and future directions for addressing them include:
Isomer Differentiation: Distinguishing between structural isomers is a critical and often difficult task. Advanced analytical techniques are essential. solubilityofthings.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate isomers, while spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed structural information. solubilityofthings.comnumberanalytics.com The coupling of these techniques (e.g., GC-MS or LC-MS) is a powerful approach for both separation and identification. solubilityofthings.commdpi.com
Structural Elucidation: Confirming the exact three-dimensional structure of a novel, complex heterocyclic compound requires a combination of analytical methods. While NMR and MS provide crucial data on connectivity and mass, X-ray crystallography is the gold standard for determining the precise spatial arrangement of atoms, provided the compound can be crystallized. numberanalytics.com
Synthesis of Complex Molecules: The synthesis of multi-substituted, stereochemically complex heterocyclic molecules can be hindered by a lack of suitable starting materials, difficulty in controlling reaction conditions, and the formation of undesirable byproducts. numberanalytics.com The development of more robust and selective synthetic methods, guided by AI and high-throughput screening, will be crucial. numberanalytics.com
Trace Analysis: When studying these compounds in biological or environmental samples, they are often present in very low concentrations within a complex matrix. mdpi.com This necessitates high-sensitivity analytical methods, such as nano-liquid chromatography and high-resolution mass spectrometry (HRMS), to ensure accurate detection and quantification. mdpi.com
Q & A
Basic Research Questions
Q. How can I determine the molecular structure of C₁₇H₁₄N₆O₃S experimentally?
- Methodological Answer : Utilize spectroscopic techniques such as nuclear magnetic resonance (NMR) for proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group identification. Cross-reference data with crystallographic databases (e.g., Cambridge Structural Database) for structural validation. Always calibrate instruments using standard compounds and document uncertainties in peak assignments .
Q. What analytical techniques are suitable for assessing the purity of C₁₇H₁₄N₆O₃S?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is optimal for quantifying impurities. Pair this with differential scanning calorimetry (DSC) to detect polymorphic forms and thermogravimetric analysis (TGA) for decomposition profiles. Validate methods using ICH guidelines (e.g., precision, accuracy, limit of detection) and report relative standard deviations for replicate analyses .
Q. How do I retrieve reliable physicochemical data for C₁₇H₁₄N₆O₃S from academic databases?
- Methodological Answer : Use SciFinder to access curated data on solubility, melting points, and spectral profiles. Cross-validate with Reaxys for reaction data and Web of Science for recent citations. Critically assess primary sources by checking experimental conditions (e.g., solvent, temperature) and author reputability. Avoid unvetted platforms like BenchChem .
Advanced Research Questions
Q. How can I resolve contradictions in reported bioactivity data for C₁₇H₁₄N₆O₃S across studies?
- Methodological Answer : Apply contradiction analysis frameworks (e.g., TRIZ) to identify core methodological discrepancies, such as assay conditions (e.g., cell lines, concentration ranges). Use meta-analysis to quantify variability and Bayesian statistics to weigh evidence quality. Prioritize studies adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Q. What experimental design strategies optimize the synthesis of C₁₇H₁₄N₆O₃S under green chemistry principles?
- Methodological Answer : Employ Design of Experiments (DoE) to minimize waste and energy use. Variables could include catalyst loading, solvent polarity, and reaction time. Use ANOVA to identify significant factors and response surface methodology (RSM) to model optimal conditions. Validate with life-cycle assessment (LCA) metrics .
Q. How do I evaluate the computational binding affinity of C₁₇H₁₄N₆O₃S to a target protein?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses, followed by molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability. Calibrate force fields using experimental IC₅₀ values. Report free energy calculations (MM-PBSA) and uncertainty intervals from triplicate runs .
Q. What protocols ensure reproducibility when scaling up C₁₇H₁₄N₆O₃S synthesis from literature methods?
- Methodological Answer : Document batch-specific variables (e.g., reagent lot numbers, humidity). Use process analytical technology (PAT) like in-situ FTIR to monitor reaction progression. Validate purity at each stage via orthogonal methods (e.g., LC-MS, XRPD). Share raw data and code in open repositories like Zenodo .
Q. How can I mechanistically probe the degradation pathways of C₁₇H₁₄N₆O₃S under physiological conditions?
- Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, oxidative stress) and analyze products via LC-QTOF-MS. Use isotopic labeling (e.g., ¹⁸O-water) to trace hydrolysis sites. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while computational tools (Gaussian) simulate transition states .
Methodological Frameworks
- For Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses and allocate resources .
- For Data Interpretation : Use the ACS Style Guide for reporting uncertainties and statistical significance. Address outliers via Grubbs’ test and document exclusion criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
